molecular formula C19H16F3N3O4 B15021030 Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate

Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate

Cat. No.: B15021030
M. Wt: 407.3 g/mol
InChI Key: VNNDLNASVYEODJ-FOKLQQMPSA-N
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Description

Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(E)-[(2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetamido)imino]methyl]benzoate: shares similarities with other trifluoromethyl-substituted compounds, such as trifluoromethylbenzenes and trifluoromethylphenylcarbamates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16F3N3O4

Molecular Weight

407.3 g/mol

IUPAC Name

methyl 4-[(E)-[[3-oxo-3-[3-(trifluoromethyl)anilino]propanoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H16F3N3O4/c1-29-18(28)13-7-5-12(6-8-13)11-23-25-17(27)10-16(26)24-15-4-2-3-14(9-15)19(20,21)22/h2-9,11H,10H2,1H3,(H,24,26)(H,25,27)/b23-11+

InChI Key

VNNDLNASVYEODJ-FOKLQQMPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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